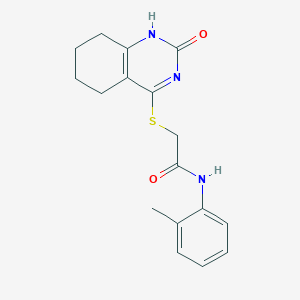
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" is a derivative of quinazolinone, a fused heterocyclic compound that has garnered interest due to its potential pharmacological activities. The structure of this compound suggests that it may have biological relevance, particularly in the context of cancer research where similar compounds have been studied for their inhibitory effects on enzymes like methionine synthase (MetS) .
Synthesis Analysis
The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a series of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . Another study reported the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one through a four-step process starting from anthranilic acid and aryl isothiocyanates . These methods could potentially be adapted for the synthesis of "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide".
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The derivatives often have various substituents that can influence their binding affinity and biological activity. In the context of the compound , the thioacetamide group and the o-tolyl moiety are likely to impact its molecular interactions and properties .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in a variety of chemical reactions, primarily due to the reactive sites on the quinazolinone ring and the substituents attached to it. The thioacetamide group, for example, could be involved in nucleophilic substitution reactions, while the aromatic ring could undergo electrophilic substitution. The specific chemical reactions of "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" would depend on the reactivity of its functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceutical agents. The presence of the thioacetamide group could affect the compound's solubility in polar solvents, while the aromatic moiety could contribute to its overall stability. The exact properties of the compound would need to be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Design and Synthesis :Quinazolinone derivatives have been synthesized for their potential analgesic and anti-inflammatory activities. A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, showing significant analgesic and anti-inflammatory activities compared to standard drugs like diclofenac sodium, with minimal ulcerogenic potential. This illustrates the compound's role in drug discovery for pain and inflammation management (Alagarsamy et al., 2015).
Antitumor Activity :Research on quinazolinone analogs has also demonstrated promising antitumor activity. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, revealing broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential application of quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Molecular Docking and Spectroscopy
Molecular Docking Studies :Compounds similar to "2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide" have been subjected to molecular docking studies to predict their binding affinity towards various biological targets. Such studies are essential for understanding the compound's mechanism of action at the molecular level, aiding in the rational design of more effective drugs (El-Azab et al., 2016).
Vibrational Spectroscopy :The vibrational spectroscopy studies, including FT-IR and FT-Raman, combined with DFT calculations, provide deep insights into the molecular structure, electrostatic potential, and nonlinear optical properties of quinazolinone derivatives. This information is crucial for optimizing the physicochemical properties of the compounds for better therapeutic efficacy (A. El-Azab et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-6-2-4-8-13(11)18-15(21)10-23-16-12-7-3-5-9-14(12)19-17(22)20-16/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKAWRLNVYEVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)
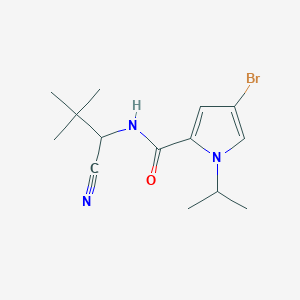

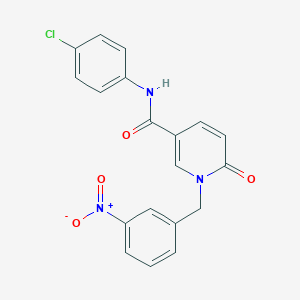


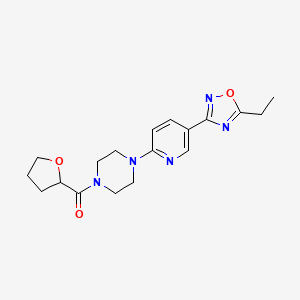
![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)
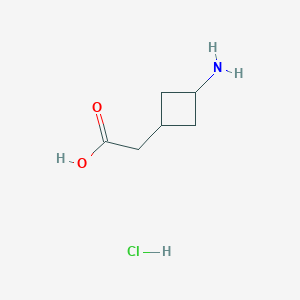
![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
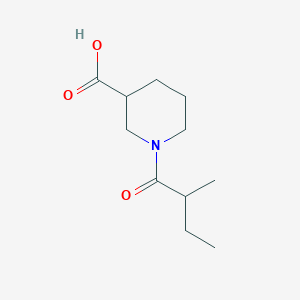
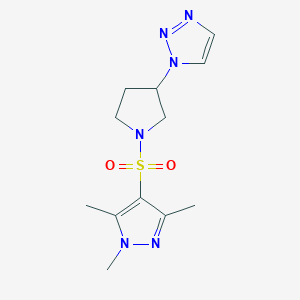
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)